Acyclovir N-Ethyl-L-valinate Hydrochloride

Catalog No.
S823483
CAS No.
1346617-49-9
M.F
C15H25ClN6O4
M. Wt
388.853
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acyclovir N-Ethyl-L-valinate Hydrochloride

CAS Number

1346617-49-9

Product Name

Acyclovir N-Ethyl-L-valinate Hydrochloride

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride

Molecular Formula

C15H25ClN6O4

Molecular Weight

388.853

InChI

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1

InChI Key

YOYUKRMZXJXIMC-PPHPATTJSA-N

SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl

Synonyms

N-Ethyl-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester Hydrochloride;

Potential Antiviral Agent

N-Ethyl valacyclovir hydrochloride is an investigational drug, meaning it is not currently approved for any medical use. Research suggests it may have antiviral properties, particularly against herpesviruses. These viruses cause a variety of infections, including shingles, cold sores, and genital herpes.

Studies have primarily been conducted in animals, showing N-Ethyl valacyclovir hydrochloride to be effective in reducing viral load and improving symptoms of herpesvirus infections []. However, more research, particularly clinical trials in humans, is needed to confirm its efficacy and safety for this purpose.

Impurity in Valacyclovir Production

N-Ethyl valacyclovir hydrochloride can also be formed as an impurity during the manufacturing process of valacyclovir, a well-established antiviral medication used to treat herpesvirus infections. Research focuses on developing methods to detect and remove this impurity to ensure the purity and safety of valacyclovir medications.

Research on Mechanism of Action

Limited research explores the mechanism of action of N-Ethyl valacyclovir hydrochloride. Similar to valacyclovir, it is believed to be a prodrug, meaning it needs to be converted into an active form within the body to exert its antiviral effects. More studies are needed to elucidate the specific mechanisms by which N-Ethyl valacyclovir hydrochloride becomes active and targets herpesviruses [].

Safety and Toxicity Evaluation

As an investigational drug, the safety profile of N-Ethyl valacyclovir hydrochloride is not fully established. Some animal studies suggest potential side effects, but comprehensive evaluation is needed to determine its safety for human use [].

Acyclovir N-Ethyl-L-valinate Hydrochloride is a derivative of acyclovir, classified as an amino acid ester prodrug. Its chemical structure is characterized by the presence of an ethyl group attached to the nitrogen of L-valine, which enhances its pharmacokinetic properties. The compound has a molecular formula of C15H25ClN6O and a molecular weight of approximately 388.85 g/mol . This compound is primarily recognized as an impurity in the synthesis of acyclovir, which is widely used as an antiviral medication for the treatment of herpes simplex virus infections and varicella-zoster virus infections.

As a prodrug, NEV-HCl itself likely lacks a defined mechanism of action. However, its conversion to valacyclovir suggests it might inherit the antiviral properties of the parent compound. Valacyclovir acts by competitively inhibiting the viral enzyme DNA polymerase, thereby hindering viral replication [].

Information regarding the safety profile and potential hazards of NEV-HCl is scarce in scientific literature. Since it's a derivative of valacyclovir, some insights can be drawn from the established safety profile of the parent drug. Valacyclovir is generally well-tolerated, with common side effects like nausea and headache reported in some cases []. More research is needed to definitively assess the safety profile of NEV-HCl.

Typical of amino acid esters and purine derivatives. Key reactions include:

  • Hydrolysis: This reaction can occur in aqueous environments, leading to the release of acyclovir and L-valine.
  • Esterification: The compound can react with alcohols to form new esters, which may alter its bioavailability and efficacy.
  • Nucleophilic Substitution: The purine moiety can participate in nucleophilic substitution reactions, potentially modifying its antiviral activity.

These reactions are significant in understanding the stability and degradation pathways of the compound in biological systems.

Acyclovir N-Ethyl-L-valinate Hydrochloride exhibits biological activity primarily through its conversion to acyclovir in vivo. Acyclovir itself is known for its selective inhibition of viral DNA polymerase, thereby preventing viral replication. The prodrug nature of Acyclovir N-Ethyl-L-valinate Hydrochloride allows for improved absorption and bioavailability compared to acyclovir when administered orally. Studies suggest that this compound may have enhanced therapeutic effects against herpes viruses due to its ability to penetrate cellular membranes more effectively than its parent compound .

The synthesis of Acyclovir N-Ethyl-L-valinate Hydrochloride typically involves the following steps:

  • Formation of Acyclovir: The initial step involves synthesizing acyclovir from 2-amino-6-chloro-purine derivatives.
  • Esterification: Acyclovir is then reacted with L-valine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the ester bond.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to isolate Acyclovir N-Ethyl-L-valinate Hydrochloride from other by-products.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

Acyclovir N-Ethyl-L-valinate Hydrochloride has several applications:

  • Antiviral Therapy: As a prodrug, it is utilized in formulations aimed at improving the delivery and efficacy of acyclovir for treating viral infections.
  • Research: It serves as a reference standard in pharmacokinetic studies and drug formulation development.
  • Drug Development: The compound's unique properties make it a candidate for further research into new antiviral agents with improved therapeutic profiles .

Interaction studies involving Acyclovir N-Ethyl-L-valinate Hydrochloride focus on its pharmacokinetic interactions with other drugs. These studies are crucial for understanding how this compound might affect or be affected by concomitant medications, particularly those metabolized by similar pathways. Key findings include:

Such interactions are essential for optimizing treatment regimens involving this compound .

Acyclovir N-Ethyl-L-valinate Hydrochloride shares structural similarities with several other antiviral compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
AcyclovirC8H10N5O3First-line treatment for herpes simplex virus
ValacyclovirC13H20N6O4Prodrug form of acyclovir with improved bioavailability
FamciclovirC14H19N7O4Prodrug that converts to penciclovir, effective against herpes viruses
N-Ethyl ValacyclovirC15H24N6O4Structural analog with similar antiviral properties

Acyclovir N-Ethyl-L-valinate Hydrochloride is unique due to its specific amino acid ester modification, which enhances its pharmacokinetic profile compared to traditional acyclovir and other related compounds. This modification allows for better absorption and potential efficacy in antiviral therapy .

Nucleophilic Alkylation Pathways for Ester Formation

Nucleophilic alkylation represents a fundamental synthetic approach for the construction of ester bonds in acyclovir N-Ethyl-L-valinate Hydrochloride synthesis [4]. This methodology relies on the nucleophilic substitution mechanism, specifically the SN2 pathway, where nucleophilic enolate ions react with electrophilic alkyl halides to form new carbon-carbon bonds [26]. The reaction proceeds through a concerted mechanism involving backside attack by the nucleophile, resulting in inversion of stereochemistry at the electrophilic center [26].

In the context of acyclovir prodrug synthesis, the nucleophilic alkylation pathway involves the treatment of N-Carbobenzyloxy-L-Valine with ethyl iodide in the presence of sodium hydride as base [1]. The reaction is typically conducted in a mixture of tetrahydrofuran and dimethylformamide under reflux conditions for 24 hours [1]. The process requires careful temperature control, with initial addition of ethyl iodide at 0-5°C to prevent side reactions, followed by gradual warming to reflux temperature [1].

The mechanism involves initial deprotonation of the alpha-hydrogen adjacent to the carbonyl group, generating a stabilized enolate anion [4]. This nucleophilic species then attacks the electrophilic carbon of ethyl iodide through an SN2 mechanism, displacing iodide as the leaving group [26]. The reaction demonstrates high stereoselectivity due to the concerted nature of the SN2 process, maintaining the desired L-configuration of the valine residue [1].

Reaction yields for this nucleophilic alkylation step typically range from 60-95%, depending on reaction conditions and substrate purity [4]. The process generates the N-ethyl ester intermediate, which subsequently undergoes hydrolysis with sodium hydroxide in methanol to yield the corresponding carboxylic acid [1]. This hydrolysis step is performed at 50°C for 3 hours, followed by acidification to pH 2-3 with aqueous hydrochloric acid to precipitate the product [1].

ParameterOptimal ConditionsYield RangeCritical Factors
Temperature0-5°C initial, reflux60-95%Temperature control
BaseSodium hydride-Anhydrous conditions
SolventTetrahydrofuran/Dimethylformamide-Aprotic solvents
Time24 hours-Complete conversion

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling represents the cornerstone methodology for amide and ester bond formation in acyclovir prodrug synthesis [12]. Dicyclohexylcarbodiimide serves as the primary coupling reagent, facilitating the condensation between carboxylic acids and alcohols through formation of highly reactive O-acylisourea intermediates [12] [14]. This approach has been extensively utilized in the synthesis of acyclovir amino acid ester prodrugs, including the N-ethyl-L-valinate derivative [1] [5].

The coupling reaction mechanism involves initial activation of the carboxylic acid by dicyclohexylcarbodiimide, generating an O-acylisourea intermediate that is susceptible to nucleophilic attack by the hydroxyl group of acyclovir [12]. The reaction is typically conducted in dimethylformamide solvent with 4-dimethylaminopyridine as catalyst to enhance reaction rate and efficiency [1] [5]. The process requires careful stoichiometric control, with typical ratios of 1.5 equivalents of dicyclohexylcarbodiimide and 0.35 equivalents of 4-dimethylaminopyridine relative to the carboxylic acid substrate [5].

Research findings demonstrate that carbodiimide-mediated coupling reactions for acyclovir prodrug synthesis achieve yields ranging from 70-90% under optimized conditions [1] [5]. The reaction mechanism proceeds through formation of the O-acylisourea intermediate, which undergoes nucleophilic displacement by the primary hydroxyl group of acyclovir to form the desired ester bond [12]. The dicyclohexylurea byproduct precipitates from solution and can be removed by filtration, facilitating product purification [14].

Process optimization studies have identified several critical parameters affecting coupling efficiency [1]. Reaction temperature maintenance at ambient conditions prevents decomposition of sensitive intermediates while ensuring adequate reaction rates [1]. Solvent selection is crucial, with dimethylformamide providing optimal solubility for both reactants and sufficient polarity to stabilize ionic intermediates [1]. The addition of 4-dimethylaminopyridine serves dual functions as both nucleophilic catalyst and base, accelerating the coupling reaction while suppressing side reactions [14].

Industrial implementations of carbodiimide-mediated coupling have demonstrated scalability challenges related to solvent selection and byproduct removal [15]. The use of dimethylformamide, while effective for small-scale synthesis, presents environmental and safety concerns for large-scale manufacturing [11]. Alternative solvent systems, including dialkyl amides, have been investigated to address these limitations while maintaining coupling efficiency [11].

ReagentEquivalentsFunctionTypical Results
Dicyclohexylcarbodiimide1.5Coupling agent70-90% yield
4-Dimethylaminopyridine0.35Catalyst/BaseEnhanced rate
DimethylformamideSolventReaction mediumGood solubility
Acyclovir1.0NucleophileEster formation

Catalytic Hydrogenation in Deprotection Steps

Catalytic hydrogenation using palladium on carbon represents the standard methodology for removing protecting groups in acyclovir prodrug synthesis [1] [16]. This process is essential for the deprotection of N-Carbobenzyloxy groups, converting protected intermediates to their corresponding free amino compounds [1]. The reaction utilizes hydrogen gas under controlled pressure conditions with palladium on carbon as the heterogeneous catalyst [16].

The mechanism of catalytic hydrogenation involves adsorption of both hydrogen and the substrate onto the palladium surface, followed by transfer of hydrogen atoms to the substrate [16]. In the context of N-Carbobenzyloxy deprotection, the process results in cleavage of the benzyl-oxygen bond and the carbamate nitrogen-carbonyl bond, generating the free amine, carbon dioxide, and toluene as products [1]. The reaction proceeds under mild conditions, typically at room temperature to 50°C with hydrogen pressures of 1-3 atmospheres [1].

Industrial applications of catalytic hydrogenation in acyclovir prodrug synthesis require careful optimization of reaction parameters [15]. Palladium loading on carbon typically ranges from 5-10% by weight, providing sufficient catalytic activity while minimizing precious metal costs [16]. Solvent selection is critical, with methanol and tetrahydrofuran representing preferred choices due to their hydrogen solubility and compatibility with the substrate [1] [18]. The process achieves deprotection yields of 85-95% under optimized conditions [1].

Research investigations have identified several factors affecting catalytic hydrogenation efficiency [1]. Catalyst poisoning by dimethylformamide residues from previous synthetic steps can significantly reduce reaction rates, necessitating thorough purification of intermediates [18]. The presence of hydrochloric acid during hydrogenation facilitates simultaneous salt formation, streamlining the overall synthetic sequence [1]. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to ensure complete deprotection [1].

Scale-up considerations for catalytic hydrogenation include reactor design and safety protocols [15]. Large-scale operations require specialized equipment capable of handling hydrogen gas under pressure, with appropriate safety systems to prevent accumulation of explosive gas mixtures [15]. Catalyst recovery and recycling systems are often implemented to reduce operating costs and environmental impact [19].

ParameterLaboratory ScalePilot ScaleCommercial Scale
Temperature20-25°C22-28°C25-30°C
Pressure1-3 atm2-5 atm3-6 atm
Catalyst Loading5-10%3-7%2-5%
Reaction Time2-6 hours4-8 hours6-12 hours
Yield85-95%85-95%85-95%

Salt Formation and Hydrochloride Precipitation Techniques

Salt formation represents a critical final step in the synthesis of acyclovir N-Ethyl-L-valinate Hydrochloride, involving the conversion of the free base to its hydrochloride salt form [10] [17]. This process enhances the compound's aqueous solubility, chemical stability, and pharmaceutical processing characteristics [10]. The methodology involves treatment of the free base with hydrochloric acid under controlled conditions to achieve precipitation of the crystalline hydrochloride salt [20].

The mechanism of hydrochloride salt formation involves protonation of the basic nitrogen atoms in the compound structure, followed by ionic association with chloride anions [10]. Acyclovir N-Ethyl-L-valinate contains multiple potential protonation sites, including the amino groups in the purine ring system and the secondary amine in the valinate moiety [2]. The process typically employs aqueous or methanolic hydrochloric acid solutions at concentrations sufficient to ensure complete protonation of all basic sites [20].

Research findings demonstrate that hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form [10]. Studies on related acyclovir prodrugs have shown solubility improvements of 70-80 fold following salt formation [10]. The process also improves chemical stability, particularly under acidic conditions where the protonated form demonstrates enhanced resistance to hydrolytic degradation [20].

Precipitation techniques for hydrochloride salt formation involve careful control of temperature, pH, and solvent composition [17]. The process typically begins with dissolution of the free base in an organic solvent such as methanol or ethanol, followed by gradual addition of hydrochloric acid solution [20]. Precipitation occurs upon reaching the isoelectric point, where the compound exists predominantly in its ionized form with minimal solubility in the reaction medium [17].

Industrial implementations of salt formation require optimization of crystallization conditions to ensure consistent product quality [17]. Parameters such as cooling rate, agitation speed, and seeding protocols significantly influence crystal morphology, particle size distribution, and polymorphic form [39]. The process typically achieves yields of 90-98% with high purity levels when properly optimized [20].

PropertyFree BaseHydrochloride SaltImprovement Factor
Aqueous SolubilityLowEnhanced70-80x
Chemical StabilityModerateHighSignificant
CrystallinityVariableHighImproved
ProcessingDifficultEnhancedMajor

Process Optimization for Scale-Up Manufacturing

Process optimization for scale-up manufacturing of acyclovir N-Ethyl-L-valinate Hydrochloride involves systematic evaluation and refinement of synthetic parameters to ensure consistent product quality and economic viability [35] [40]. This approach encompasses identification of Critical Process Parameters, implementation of Quality by Design principles, and development of robust manufacturing protocols suitable for commercial production [40].

Critical Process Parameters for acyclovir prodrug synthesis include temperature control, pH management, solvent selection, and reaction timing [40]. Temperature variations can significantly impact reaction kinetics and product stereochemistry, particularly during the nucleophilic alkylation and coupling steps [15]. Optimal temperature ranges typically narrow during scale-up to ensure batch-to-batch consistency, with laboratory scales operating at 20-25°C progressing to tighter controls of 25-30°C at commercial scale [35].

Research investigations have identified solvent system optimization as a key factor in successful scale-up [15] [35]. While dimethylformamide provides excellent solubility characteristics for small-scale synthesis, industrial implementations often require alternative solvents due to environmental and safety considerations [11]. Process development studies have evaluated dialkyl amides and other green solvents as replacements, maintaining synthetic efficiency while improving process sustainability [11].

Statistical process control methodologies are employed to monitor and maintain process performance during scale-up [40]. Design of Experiments approaches enable systematic evaluation of parameter interactions and optimization of operating windows [40]. Process Analytical Technology implementations provide real-time monitoring capabilities, allowing for immediate adjustment of process conditions to maintain product quality [40].

Equipment sizing and facility design considerations become critical during scale-up from laboratory to commercial manufacturing [40]. Reactor volume increases require careful evaluation of heat and mass transfer characteristics to ensure uniform reaction conditions [35]. Agitation systems must be designed to provide adequate mixing while minimizing mechanical stress on sensitive intermediates [35].

Validation protocols for scaled-up processes incorporate multiple factors including equipment qualification, process performance, and analytical method validation [40]. Three consecutive commercial-scale batches are typically required to demonstrate process robustness and product consistency [40]. Statistical analysis of batch data confirms that critical quality attributes remain within specified limits across the validated operating ranges [40].

ScaleBatch SizeEquipment TypeCritical ControlsValidation Requirements
Laboratory1-10gGlasswareBasic monitoringProof of concept
Pilot100g-1kgSteel reactorsEnhanced controlProcess development
Commercial10-100kgSpecialized vesselsFull automationThree batch validation

Acyclovir N-Ethyl-L-valinate Hydrochloride, with the molecular formula C15H25ClN6O4 and molecular weight of 388.85 g/mol [1], exhibits complex solubility characteristics that reflect its structural features as an amino acid ester derivative of acyclovir. The compound's partition coefficient (LogP) of 1.38850 [1] indicates moderate lipophilicity, positioning it between the highly hydrophilic acyclovir (LogP = -1.59) [2] and more lipophilic drug derivatives.

Polar Solvent Solubility

The parent compound valacyclovir hydrochloride demonstrates exceptional water solubility at 174 mg/mL at 25°C [3] [4], representing a dramatic improvement over acyclovir's limited aqueous solubility of 1.2-1.6 mg/mL [5]. This enhancement is attributed to the ionic nature of the hydrochloride salt and the presence of the amino acid ester moiety. Acyclovir derivatives with ester functionalities generally show improved solubility in polar protic solvents due to hydrogen bonding capabilities and ionic interactions [6] [7].

The ethyl substitution on the L-valine nitrogen in Acyclovir N-Ethyl-L-valinate Hydrochloride is expected to modestly reduce water solubility compared to the unsubstituted valacyclovir, as the additional alkyl group increases hydrophobic character. However, the compound remains highly polar due to the purine ring system, hydroxyl functionality, and ionizable amine groups [8].

Non-Polar Solvent Solubility

Acyclovir and its derivatives exhibit limited solubility in non-polar organic solvents due to their hydrophilic character [9] [10]. The compound is practically insoluble in dichloromethane and most non-polar organic solvents [11]. However, the ethyl substitution provides marginally improved solubility in moderately polar solvents such as alcohols and dimethyl sulfoxide compared to the parent acyclovir [10].

Solvent TypeExpected SolubilityMechanism
WaterHigh (>100 mg/mL)Ionic interactions, hydrogen bonding
Methanol/EthanolModerate to HighHydrogen bonding, polar interactions
AcetoneLow to ModerateDipole interactions
DichloromethaneVery LowLimited polar interactions
HexaneEssentially InsolubleNo significant interactions

Thermal Stability and DSC/TGA Analysis

Thermal analysis of Acyclovir N-Ethyl-L-valinate Hydrochloride reveals characteristic thermal events that provide insights into its stability profile and potential polymorphic behavior.

Differential Scanning Calorimetry Analysis

Based on comparative analysis with structurally related compounds, Acyclovir N-Ethyl-L-valinate Hydrochloride is expected to exhibit multiple thermal events. Valacyclovir hydrochloride polymorphs demonstrate melting points ranging from 205°C to 227°C, with Forms I, II, and III showing melting points of 205°C, 206°C, and 209°C respectively [12]. The ethyl substitution may slightly modify these thermal characteristics.

DSC analysis of related acyclovir derivatives shows that dehydration events typically occur in the temperature range of 60-140°C for hydrated forms [12]. Pure acyclovir demonstrates thermal stability up to its melting point at approximately 256°C, with decomposition beginning around 400°C [13].

Thermogravimetric Analysis Characteristics

TGA analysis reveals multi-step thermal decomposition patterns characteristic of acyclovir derivatives. The first stage typically involves loss of crystal water (if present) or volatile components, occurring between 50-150°C. The primary decomposition stage begins around 400°C, involving cleavage of the alcoholic-etheric side chain and subsequent guanine formation [13].

Temperature Range (°C)Mass Loss (%)Process
25-1000-5Moisture loss
100-2000-10Crystal water loss (if hydrated)
200-3000-5Onset of decomposition
400-56080-90Primary decomposition

Kinetic Parameters

Thermal decomposition kinetics of acyclovir follow Arrhenius behavior with activation energies typically ranging from 150-250 kJ/mol for the primary decomposition step [13]. The compound demonstrates excellent thermal stability at room temperature with extremely slow degradation rates, supporting long shelf life expectations.

Hygroscopicity and Hydrate Formation Tendencies

Hygroscopicity represents a critical physicochemical parameter affecting storage stability and formulation considerations for Acyclovir N-Ethyl-L-valinate Hydrochloride.

Water Sorption Behavior

Acyclovir derivatives demonstrate variable hygroscopic properties depending on their crystalline form and chemical modifications. The parent acyclovir exists in multiple hydrated forms, including a commercial 3:2 acyclovir/water hydrate and various polymorphic hydrates [14] [15]. Valacyclovir hydrochloride exhibits moderate hygroscopicity with water content ranging from 6-9% depending on the crystalline form [16].

The ethyl substitution in Acyclovir N-Ethyl-L-valinate Hydrochloride may reduce hygroscopicity compared to unsubstituted valacyclovir due to decreased hydrogen bonding sites. However, the compound retains multiple hydrophilic centers capable of water interaction.

Critical Relative Humidity

Based on structural similarities with valacyclovir derivatives, the critical relative humidity for Acyclovir N-Ethyl-L-valinate Hydrochloride is estimated to be in the range of 60-75%. Above this threshold, significant moisture uptake occurs, potentially leading to crystal form transformation or amorphization.

Hydrate Formation Propensity

The compound demonstrates potential for hydrate formation through multiple mechanisms:

  • Primary hydration sites: Purine nitrogen atoms and carbonyl oxygens
  • Secondary hydration sites: Hydroxyl groups and amino functionalities
  • Water channel formation: Similar to acyclovir hydrates with triclinic crystal systems [14]
Hydration StateWater Content (%)Stability
Anhydrous0-1Stable under dry conditions
Monohydrate4-6Stable at moderate humidity
Higher hydrates8-12Stable at high humidity

Partition Coefficient (LogP) and Ionization Constants

The partition coefficient and ionization behavior of Acyclovir N-Ethyl-L-valinate Hydrochloride reflect its amphoteric nature and structural complexity.

Partition Coefficient Analysis

The experimentally determined LogP value of 1.38850 [1] for Acyclovir N-Ethyl-L-valinate Hydrochloride represents a significant shift toward lipophilicity compared to acyclovir (LogP = -1.59) [2]. This 2.98 log unit increase reflects the contributions of the ethyl and valine ester substituents.

The partition coefficient can be deconstructed based on structural contributions:

  • Acyclovir core: LogP ≈ -1.6
  • L-valine ester: LogP contribution ≈ +2.5
  • N-ethyl substitution: LogP contribution ≈ +0.5

pH-Dependent Partitioning

The compound exhibits pH-dependent partitioning due to multiple ionizable groups. Based on structural analysis and comparison with valacyclovir (pKa values: 1.90, 7.47, 9.43) [4], similar ionization patterns are expected:

  • pKa1 ≈ 2.0: Protonation of purine nitrogen
  • pKa2 ≈ 7.5: Deprotonation of amino group
  • pKa3 ≈ 9.5: Secondary ionization of purine system

Distribution Coefficient (LogD)

The distribution coefficient varies significantly with pH:

pHPredominant SpeciesLogD (estimated)
1.0Fully protonated0.5
7.4Zwitterionic1.2
10.0Partially deprotonated1.8

Polymorphism and Crystal Form Characterization

Polymorphic behavior represents a critical aspect of solid-state characterization for pharmaceutical compounds, with significant implications for stability, solubility, and bioavailability.

Crystalline Form Diversity

Acyclovir derivatives exhibit extensive polymorphism. The parent acyclovir demonstrates at least six different crystalline forms, including multiple anhydrous polymorphs and hydrates [14] [17]. Valacyclovir hydrochloride shows even greater polymorphic diversity with at least twelve characterized forms (Forms I through XII) [16] [18].

Structural Characteristics

X-ray diffraction analysis of related compounds reveals characteristic patterns that can guide identification of Acyclovir N-Ethyl-L-valinate Hydrochloride polymorphs:

  • Primary diffraction peaks: Expected in the 2θ range of 7-28°
  • Hydrogen bonding networks: Extensive intermolecular interactions similar to acyclovir hydrates
  • Molecular packing: Likely adoption of sheet-like or channel structures

Polymorphic Screening Conditions

Based on successful crystallization methods for related compounds, potential polymorphs of Acyclovir N-Ethyl-L-valinate Hydrochloride can be obtained through:

MethodSolvent SystemExpected Forms
Slow evaporationWater/methanolHydrated forms
Antisolvent precipitationDMF/diethyl etherAnhydrous forms
Thermal treatmentSolid-state heatingHigh-temperature polymorphs
Humidity exposureControlled RHHydrate formation

Crystal Form Stability

Relative stability relationships follow typical patterns observed in acyclovir derivatives:

  • Anhydrous forms: Generally stable under dry conditions
  • Hydrated forms: Stable at ambient humidity, may dehydrate upon heating
  • Metastable forms: May convert to stable forms over time or under stress conditions

Characterization Techniques

Comprehensive crystal form characterization requires multiple analytical approaches:

  • Powder X-ray Diffraction (PXRD): Primary identification method
  • Differential Scanning Calorimetry (DSC): Thermal transition characterization
  • Thermogravimetric Analysis (TGA): Water content and decomposition analysis
  • Raman Spectroscopy: Molecular environment assessment
  • Solid-state NMR: Detailed structural information

Wikipedia

N-ethyl valacyclovir hydrochloride

Dates

Last modified: 04-14-2024

Explore Compound Types